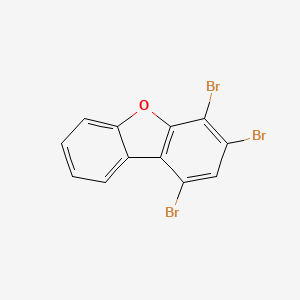

1,3,4-Tribromo-dibenzofuran

Description

General Context of Halogenated Dibenzofurans in Environmental and Synthetic Chemistry

Halogenated dibenzofurans, particularly their polybrominated and polychlorinated derivatives (PBDFs and PCDFs), are recognized as highly toxic environmental pollutants. nih.gov These compounds are not produced intentionally, apart from small quantities for research, but are formed as unintentional byproducts in various industrial and thermal processes. pops.intdiva-portal.org Their persistence, bioaccumulative potential, and toxic effects, which are often similar to the infamous dioxins, make them a significant concern for environmental and human health. diva-portal.orgpops.intnih.gov

From a synthetic chemistry perspective, the dibenzofuran (B1670420) core is a privileged scaffold found in various natural products and pharmacologically active molecules. The regioselective introduction of halogen atoms onto this core allows for the synthesis of specific congeners needed as analytical standards for environmental monitoring and as building blocks for more complex molecules. nih.govekb.eg The controlled synthesis of these compounds is crucial for understanding their properties and for developing methods to detect and mitigate their presence in the environment. nih.govresearchgate.net

Academic Rationale for Investigating Specific Bromination Patterns in Dibenzofuran Structures

The toxicity and environmental behavior of PBDFs are highly dependent on the number and position of the bromine atoms on the dibenzofuran skeleton. diva-portal.orgmdpi.com Researchers investigate specific bromination patterns to understand structure-activity relationships, particularly concerning their "dioxin-like" toxicity, which is mediated through the aryl hydrocarbon receptor (AhR). diva-portal.orgmdpi.com Congeners with bromine atoms in the 2,3,7, and 8 positions are generally considered the most toxic. diva-portal.orgnih.gov

Studying specific isomers like 1,3,4-Tribromo-dibenzofuran is essential for several reasons:

Toxicological Assessment: To determine the unique toxicological profile of individual congeners and to develop toxic equivalency factors (TEFs) which help in assessing the risk of complex mixtures found in the environment. diva-portal.orgservice.gov.ukaaqr.org

Formation Mechanism Elucidation: Investigating the prevalence of specific isomers helps to unravel the chemical pathways through which they are formed, for instance, during the combustion of brominated flame retardants. pops.intacs.orgresearchgate.net

Analytical Method Development: Pure standards of specific congeners are necessary to develop and validate sensitive and selective analytical methods for their detection and quantification in various matrices like soil, air, and biological tissues. researchgate.netepa.govresearchgate.net

Overview of Key Research Domains Pertaining to this compound

The synthesis of specific PBDF congeners, including this compound, presents a significant challenge in organic synthesis. The primary difficulty lies in achieving regioselective control during the bromination of the dibenzofuran core. nih.gov Direct bromination of dibenzofuran often leads to a complex mixture of isomers that are difficult to separate. nih.gov

To overcome this, chemists have developed multi-step synthetic routes that often involve the careful construction of the dibenzofuran ring from pre-brominated precursors. ekb.egnih.gov While a direct synthesis for this compound is not widely reported, the general strategies involve electrophilic bromination, often requiring specific catalysts and reaction conditions to direct the bromine atoms to the desired positions. ekb.egvulcanchem.com The significance of synthesizing this specific isomer lies in its use as an analytical standard to aid in its identification in environmental samples and to enable further toxicological studies. nih.govchromservis.eu

This compound, like other PBDFs, is primarily of interest to environmental chemists due to its unintentional formation and release into the environment. pops.int A major source of PBDFs is the thermal degradation of brominated flame retardants (BFRs), which are widely used in plastics, textiles, and electronics. diva-portal.orgipen.orgresearchgate.netaaqr.org During combustion processes, such as in accidental fires or improper waste incineration, these BFRs can break down and rearrange to form a variety of PBDD/Fs, including tribrominated congeners. pops.intresearchgate.net

Research has shown that the congener profile of PBDD/Fs formed is dependent on the specific BFR precursor and the conditions of the thermal process. service.gov.ukresearchgate.net For instance, the pyrolysis of certain bromophenols can lead to the formation of specific tribromodibenzofurans. researchgate.net The study of isomers like this compound helps to create a "fingerprint" that can be used for source apportionment, tracing the contamination back to its origin. pops.int

The accurate detection and quantification of trace levels of this compound in complex environmental matrices is a significant analytical challenge. pops.intresearchgate.net The primary technique used for this purpose is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). pops.intepa.govresearchgate.net This method provides the necessary selectivity and sensitivity to distinguish between different isomers and to detect them at very low concentrations. epa.govthermofisher.com

The characterization of synthesized this compound relies on a suite of spectroscopic techniques.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is crucial for identification. filab.fr For tribromodibenzofuran, the mass spectrum would show a characteristic isotopic pattern due to the presence of three bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the precise substitution pattern of the bromine atoms on the dibenzofuran ring, confirming the 1,3,4-isomer structure. acs.orgchemicalbook.com

The availability of pure analytical standards is critical for the validation of these analytical methods, ensuring accurate retention times and response factors. researchgate.netchromservis.eu

Table 1: Analytical Techniques for this compound

| Technique | Application | Key Information Obtained |

|---|---|---|

| HRGC-HRMS | Environmental sample analysis | Isomer-specific quantification, high sensitivity, and selectivity. pops.intepa.gov |

| GC-MS/MS | Targeted analysis in complex matrices | High selectivity through selected reaction monitoring (SRM). thermofisher.comnih.gov |

| ¹H NMR | Structural elucidation | Determines the position and coupling of hydrogen atoms on the aromatic ring. chemicalbook.com |

| ¹³C NMR | Structural elucidation | Determines the chemical environment of each carbon atom in the molecule. spectrabase.com |

Theoretical and computational chemistry provide powerful tools to investigate the properties of molecules like this compound without the need for complex synthesis or handling of toxic materials. rsc.orgrsc.org Methods like Density Functional Theory (DFT) can be used to predict a variety of molecular properties. researchgate.netacs.orgkoyauniversity.org

Key areas of computational investigation include:

Molecular Structure and Stability: Calculating the optimized geometry and relative energies of different PBDF isomers to understand their thermodynamic stability. murdoch.edu.au

Electronic Properties: Determining properties like the HOMO-LUMO gap, which can provide insights into the molecule's reactivity and electronic behavior. researchgate.netkoyauniversity.org

Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. researchgate.net

Reaction Mechanisms: Modeling the formation pathways of PBDFs from BFRs to understand the kinetics and thermodynamics of these reactions, which can help predict which isomers are likely to form under specific conditions. acs.orgacs.org These studies have shown that the formation of PBDFs can proceed through pathways like the loss of a bromine atom followed by ring-closure. acs.org

These computational studies complement experimental work by providing a deeper understanding of the fundamental chemical and physical properties of this compound and its related compounds.

Structure

3D Structure

Properties

CAS No. |

617707-39-8 |

|---|---|

Molecular Formula |

C12H5Br3O |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

1,3,4-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H |

InChI Key |

FYQXNZAOOXAKGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3,4 Tribromo Dibenzofuran

Classical and Modern Approaches to Dibenzofuran (B1670420) Core Construction

The foundational step in synthesizing many substituted dibenzofurans is the construction of the tricyclic core itself. Over the years, a variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

Classical approaches often involve harsh conditions and may have limited scope. One of the older methods is the Pschorr reaction, which can be adapted for dibenzofuran synthesis. More traditionally, the cyclization of diphenyl ether derivatives through intramolecular dehydrogenative coupling, sometimes catalyzed by palladium acetate under oxygen pressure, has been employed.

Modern synthetic chemistry offers more efficient and versatile routes, predominantly through transition-metal catalysis. Palladium-catalyzed reactions are particularly prominent. nih.govacs.orgbiointerfaceresearch.com One powerful strategy involves the intramolecular C-H activation and C-O cyclization of 2-arylphenols. nih.govacs.org This method, directed by the phenol's hydroxyl group, provides a direct route to the dibenzofuran skeleton and can tolerate a variety of functional groups. nih.govacs.org Another significant modern approach is the cyclization of o-iododiaryl ethers, which can be synthesized in one pot from phenols. biointerfaceresearch.com This intramolecular cyclization is often catalyzed by a reusable Pd/C catalyst under ligand-free conditions. biointerfaceresearch.com

| Method | Precursors | Catalyst/Reagents | Key Features |

| Palladium-Catalyzed C-H Activation | 2-Arylphenols | Pd(OAc)₂, Air (oxidant) | High efficiency, good functional group tolerance. nih.govacs.org |

| Palladium-Catalyzed Cyclization | o-Iododiaryl ethers | Pd/C | Utilizes readily available precursors, reusable catalyst. biointerfaceresearch.com |

| Intramolecular Dehydrogenative Coupling | Diphenyl ethers | Pd(OAc)₂, O₂ | A more classical approach to ring closure. |

| Copper-Catalyzed Cyclization | Cyclic diaryliodonium salts | Cu catalyst, Water | Achieved via a double C-O bond formation. |

Synthesis of Specific Brominated Dibenzofuran Isomers

Given the challenges in controlling the regioselectivity of direct bromination, the synthesis of a specific isomer like 1,3,4-Tribromo-dibenzofuran often requires a more controlled, multi-step approach. This typically involves building the dibenzofuran core from precursor molecules that already contain bromine atoms at the desired positions. For instance, the reaction could involve the coupling of a brominated phenol with a brominated benzene (B151609) derivative, followed by cyclization to form the furan (B31954) ring.

A plausible, though not explicitly documented, route could start with the coupling of 2,4-dibromophenol with 1,2-dibromobenzene. The resulting tribrominated diphenyl ether could then undergo an intramolecular cyclization, for example, via a palladium-catalyzed C-H activation reaction, to form the desired 1,3,4-tribromodibenzofuran. This precursor-based strategy offers much greater control over the final substitution pattern.

Orthogonal synthesis refers to the ability to selectively perform a reaction at one site in a molecule in the presence of other potentially reactive sites. In the context of synthesizing this compound, an orthogonal strategy would involve the sequential and highly regioselective introduction of each bromine atom.

This could be hypothetically achieved by using a combination of activating, deactivating, and directing groups. For example, one could start with 4-hydroxydibenzofuran. The powerful activating and ortho, para-directing nature of the hydroxyl group would direct the first two brominations to the C3 and C1 positions. Following this, the hydroxyl group could be converted into a different functional group that directs the third bromination to the C4 position, or it could be removed entirely to prevent further reactions. Such a strategy requires careful planning and manipulation of functional groups to precisely build the desired bromination pattern, step-by-step.

Because direct bromination and even some precursor-based syntheses can produce mixtures of isomers (congeners), effective separation and purification techniques are crucial. The physical and chemical properties of different polybrominated dibenzofuran isomers are often very similar, making their separation challenging.

High-performance liquid chromatography (HPLC) is a widely used technique. For polyhalogenated aromatic compounds, specialized columns, such as those containing porous graphitic carbon or pyrenyl silica, are often employed to achieve separation based on the planarity and substitution pattern of the molecules.

Another powerful technique for this purpose is countercurrent chromatography (CCC). CCC is a form of liquid-liquid chromatography that does not use a solid stationary phase, which avoids the irreversible adsorption of the sample that can occur with traditional column chromatography. In CCC, separation is achieved by partitioning the components of the mixture between two immiscible liquid phases. By carefully selecting the two-phase solvent system, it is possible to separate complex mixtures of brominated dibenzofuran congeners.

| Technique | Principle | Application Notes for PBDFs |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Porous graphitic carbon or pyrenyl silica columns are effective for separating planar aromatic isomers. |

| Countercurrent Chromatography (CCC) | Partitioning between two immiscible liquid phases without a solid support. | Avoids irreversible sample loss and can handle larger sample quantities. The choice of solvent system is critical for successful separation. |

Cyclization Reactions for the Formation of the Dibenzofuran Moiety from Brominated Precursors

The construction of the dibenzofuran core typically involves the formation of a C-O bond followed by a C-C bond, or vice versa, to close the central furan ring. In the context of preparing 1,3,4-tribromodibenzofuran, the starting materials would logically be brominated phenols or catechols, which undergo coupling and subsequent cyclization.

One of the most classical and versatile methods for the formation of diaryl ethers, precursors to dibenzofurans, is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. wikipedia.orgresearchgate.netmdpi.com For the synthesis of a precursor to 1,3,4-tribromodibenzofuran, a potential pathway could involve the reaction of a dibromophenol with a brominated benzene derivative. The reaction generally requires high temperatures and polar solvents. Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions.

A more contemporary and widely employed strategy for the final ring closure is the palladium-catalyzed intramolecular cyclization of diaryl ethers. biointerfaceresearch.comdivyarasayan.orgresearchgate.netrsc.orgrsc.org This approach offers high efficiency and functional group tolerance. The synthesis would first involve the preparation of a suitably substituted brominated diphenyl ether. For instance, the coupling of 2,4-dibromophenol with a di- or tribromobenzene derivative could yield a polybrominated diphenyl ether, which upon intramolecular C-H activation or aryl-aryl coupling, would lead to the dibenzofuran skeleton. The regioselectivity of the final bromination pattern would be dictated by the substitution on the starting materials.

A one-pot synthesis of dibenzofurans has been reported, which combines a nucleophilic aromatic substitution (SNAr) to form the diaryl ether intermediate, followed by an intramolecular palladium-catalyzed aryl-aryl coupling reaction. This method has been used to synthesize various dibenzofurans from aryl halides and ortho-bromophenols.

| Precursor 1 | Precursor 2 | Reaction Type | Catalyst/Reagents | Product Type |

| Brominated Phenol | Brominated Benzene Derivative | Ullmann Condensation | Copper catalyst, Base | Brominated Diphenyl Ether |

| Brominated Diphenyl Ether | - | Intramolecular C-H/Aryl-Aryl Coupling | Palladium catalyst, Ligand, Base | Brominated Dibenzofuran |

| ortho-Bromophenol | Aryl Halide | One-pot SNAr and Pd-catalyzed cyclization | Base, Palladium catalyst | Substituted Dibenzofuran |

| Brominated Catechol | - | Dimerization/Cyclization | Oxidative conditions | Polyhydroxylated/Polybrominated Dibenzofuran |

Derivatization and Functional Group Interconversion of this compound

Once synthesized, 1,3,4-tribromodibenzofuran can undergo a variety of chemical transformations to introduce new functional groups, thereby modifying its physical, chemical, and biological properties. The bromine atoms on the aromatic rings are versatile handles for further synthetic manipulations.

Metal-Halogen Exchange: A powerful method for the functionalization of aryl bromides is the metal-halogen exchange reaction . wikipedia.orgnih.govethz.chnih.govtcnj.edu Treatment of 1,3,4-tribromodibenzofuran with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride), can selectively replace a bromine atom with a metal. The position of the exchange is often influenced by the electronic and steric environment of the bromine atoms. The resulting organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce various substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms of 1,3,4-tribromodibenzofuran are ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated dibenzofuran with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govresearchgate.net This allows for the introduction of alkyl, alkenyl, or aryl groups.

Stille Coupling: In a Stille coupling, the brominated dibenzofuran is reacted with an organostannane reagent, also catalyzed by palladium. nih.govresearchgate.netnih.gov This method is known for its tolerance of a wide variety of functional groups.

Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution . wikipedia.orglibretexts.orgnih.govyoutube.comyoutube.com In the case of 1,3,4-tribromodibenzofuran, while bromine is not a strong activating group, under forcing conditions or with highly activated nucleophiles, one or more bromine atoms could potentially be displaced by nucleophiles such as alkoxides, thiolates, or amines. The reactivity would be influenced by the electronic character of the dibenzofuran ring system.

| Starting Material | Reagents | Reaction Type | Functional Group Introduced |

| 1,3,4-Tribromodibenzofuran | 1. Organolithium or Grignard reagent2. Electrophile (e.g., CO₂, aldehyde, alkyl halide) | Metal-Halogen Exchange | Carboxylic acid, alcohol, alkyl group, etc. |

| 1,3,4-Tribromodibenzofuran | Organoboron reagent, Pd catalyst, Base | Suzuki-Miyaura Coupling | Alkyl, Alkenyl, Aryl |

| 1,3,4-Tribromodibenzofuran | Organostannane reagent, Pd catalyst | Stille Coupling | Alkyl, Alkenyl, Aryl |

| 1,3,4-Tribromodibenzofuran | Nucleophile (e.g., RO⁻, RS⁻, R₂NH) | Nucleophilic Aromatic Substitution | Alkoxy, Thioether, Amino |

Advanced Analytical Methodologies for Characterization and Quantification of 1,3,4 Tribromo Dibenzofuran

Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analysis of 1,3,4-Tribromo-dibenzofuran, allowing for its isolation from a complex mixture of other brominated compounds and potential matrix interferences. The choice of chromatographic technique is crucial for achieving the resolution required for accurate isomer-specific analysis.

High-Resolution Gas Chromatography (HRGC) is a powerful technique for the separation of closely related isomers of polyhalogenated aromatic compounds. The separation is typically achieved on long capillary columns coated with a variety of stationary phases. For the analysis of brominated dibenzofurans, non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, are commonly employed.

The separation of PBDF isomers is influenced by the degree of bromination and the substitution pattern on the dibenzofuran (B1670420) backbone. While comprehensive separation of all 135 PBDF congeners on a single column is challenging, specific isomers can be resolved under optimized conditions. For thermally labile compounds like some higher brominated dibenzofurans, shorter GC columns (e.g., 15-30 meters) with a thin film thickness (e.g., 0.1-0.25 µm) are often preferred to minimize thermal degradation. researchgate.netmdpi.com

Table 1: Illustrative HRGC Parameters for the Analysis of Tribrominated Dibenzofurans

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | 120°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |

| Expected Elution | Isomers of tribrominated dibenzofurans would elute based on their volatility and interaction with the stationary phase. The specific retention time for this compound would need to be determined using an authentic standard. |

This table is for illustrative purposes and actual parameters may vary based on the specific instrument and analytical goals.

For exceptionally complex samples containing a wide range of brominated compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. gcms.cz This technique utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a more polar column in the second dimension) connected by a modulator. The modulator traps small fractions of the effluent from the first column and reinjects them onto the second column, resulting in a highly detailed two-dimensional chromatogram.

The structured nature of GC×GC chromatograms, where compounds of similar chemical properties group together, facilitates the identification of compound classes. gcms.cz This is particularly advantageous for distinguishing PBDFs from other brominated flame retardants like polybrominated diphenyl ethers (PBDEs) in a single analysis. The cryo-focusing effect of the modulator can also lead to increased sensitivity. gcms.cz

Table 2: Conceptual GC×GC Configuration for Brominated Dibenzofuran Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) | 1.5 m x 0.15 mm ID, 0.15 µm film (e.g., 50% Phenyl Polysiloxane) |

| Temperature Program | 100°C to 320°C at 5°C/min | Tracks ¹D oven +15°C |

| Modulation Period | 6 seconds | |

| Expected Outcome | Separation primarily by boiling point. | Separation by polarity. Tribrominated dibenzofurans would occupy a specific region of the 2D plot, separated from other compound classes. |

This table presents a conceptual setup. Optimization is required for specific applications.

While gas chromatography is the predominant technique for the analysis of PBDFs, liquid chromatography (LC), particularly non-aqueous reversed-phase high-performance liquid chromatography (RP-HPLC), can be a valuable tool for fractionation and isolation. nih.gov LC is especially useful for separating PBDFs from complex synthesis mixtures or for isolating specific congeners for toxicological testing. nih.gov In a study on the fractionation of a complex mixture of PBDFs, RP-HPLC with acetonitrile (B52724) as the mobile phase was successfully employed to separate different congeners. nih.gov This demonstrates the potential of LC as a complementary technique to GC for the comprehensive analysis of this compound.

Mass Spectrometric Characterization

Mass spectrometry (MS) is an indispensable tool for the detection and identification of this compound, providing high sensitivity and structural information. When coupled with chromatographic separation techniques, it allows for the unambiguous identification and quantification of this specific isomer.

High-Resolution Mass Spectrometry (HRMS) is essential for the analysis of halogenated dibenzofurans due to its ability to provide accurate mass measurements. This capability allows for the determination of the elemental composition of an ion, which is crucial for confirming the identity of this compound and distinguishing it from other co-eluting compounds with the same nominal mass. The high resolving power of HRMS is necessary to separate the analyte signal from potential interferences in complex matrices. nih.govnih.gov

For this compound, HRMS can precisely measure the mass of the molecular ion, which will have a characteristic isotopic pattern due to the presence of three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br).

Table 3: Theoretical Accurate Mass and Isotopic Pattern for the Molecular Ion of this compound (C₁₂H₅Br₃O)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| [M]+ | 401.7884 | 76.6 |

| [M+2]+ | 403.7864 | 100.0 |

| [M+4]+ | 405.7843 | 48.9 |

| [M+6]+ | 407.7823 | 10.6 |

Calculated values. The ability to measure these masses with high accuracy (typically <5 ppm error) is a key feature of HRMS.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of isomers. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, producing a characteristic fragmentation pattern.

The fragmentation of brominated dibenzofurans typically involves the sequential loss of bromine atoms and carbon monoxide (CO). While the fragmentation patterns of different tribrominated dibenzofuran isomers may be similar, the relative intensities of the fragment ions can vary, providing a basis for isomer differentiation. A study on the fragmentation of 2-aroylbenzofuran derivatives, for instance, highlighted characteristic fragmentation pathways of the benzofuran (B130515) core structure. nih.govresearchgate.net For this compound, characteristic fragmentation would likely involve the loss of Br, Br₂, CO, and combinations thereof.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 403.8 (and other isotopes) | [M-Br]+ | Br |

| 403.8 (and other isotopes) | [M-Br-CO]+ | Br, CO |

| 403.8 (and other isotopes) | [M-2Br]+ | 2Br |

| 403.8 (and other isotopes) | [M-2Br-CO]+ | 2Br, CO |

This table illustrates potential fragmentation pathways. The actual fragmentation pattern and ion abundances would need to be determined experimentally.

Electron Capture Negative Chemical Ionization (ECNI) for Enhanced Sensitivity

Electron Capture Negative Chemical Ionization (ECNI) is a highly sensitive mass spectrometry technique particularly well-suited for the analysis of electrophilic compounds, such as halogenated molecules like this compound. researchgate.net Unlike electron ionization (EI), which uses high-energy electrons and often causes extensive fragmentation, ECNI employs low-energy thermal electrons. researchgate.net These electrons are captured by the analyte molecule, which has a positive electron affinity, to form a stable negative ion, often the molecular anion (M⁻). researchgate.net This "soft" ionization process minimizes fragmentation, typically resulting in a mass spectrum dominated by the molecular ion peak, which provides clear molecular weight information.

The high sensitivity of ECNI for brominated compounds stems from the high electron affinity of bromine atoms. The technique can achieve detection limits in the picogram to femtogram range, making it invaluable for trace analysis in complex environmental matrices. libretexts.org For this compound, ECNI-MS analysis would be expected to yield a prominent molecular ion cluster due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%). The presence of three bromine atoms would result in a characteristic isotopic pattern (M⁻, M+2, M+4, M+6), confirming the number of bromine atoms in the molecule. In addition to the molecular ion, characteristic fragment ions corresponding to the bromide anion ([79Br]⁻ at m/z 79 and [81Br]⁻ at m/z 81) are commonly observed and can be used for identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete and unambiguous structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily 1H and 13C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (1H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, which has five aromatic protons, the 1H NMR spectrum would be expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling patterns are dictated by the substitution pattern.

Based on the structure of this compound, the following characteristics would be anticipated in its 1H NMR spectrum:

H-2: This proton is flanked by two bromine atoms at positions 1 and 3. The strong electron-withdrawing and anisotropic effects of the neighboring bromines would likely shift this proton significantly downfield, appearing as a singlet.

Unbrominated Ring Protons (H-6, H-7, H-8, H-9): These four protons would form a distinct spin system. Their chemical shifts would be similar to those of the parent dibenzofuran but influenced by the tribromo-substitution on the adjacent ring. They would appear as a series of doublets and triplets (or more complex multiplets) due to spin-spin coupling between adjacent protons.

The expected chemical shifts can be estimated by considering the known spectrum of dibenzofuran and the additive effects of bromine substituents.

Table 1: Predicted 1H NMR Spectral Data for this compound This table is based on theoretical predictions and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.0 - 8.3 | Singlet (s) | N/A |

| H-6 | 7.8 - 8.1 | Doublet (d) | ~ 7-9 |

| H-7 | 7.3 - 7.6 | Triplet (t) | ~ 7-9 |

| H-8 | 7.4 - 7.7 | Triplet (t) | ~ 7-9 |

| H-9 | 7.5 - 7.8 | Doublet (d) | ~ 7-9 |

Carbon (13C) NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom, offering direct insight into the carbon skeleton of the molecule. bhu.ac.in The chemical shifts in 13C NMR cover a much wider range than in 1H NMR (typically 0-220 ppm), which often results in a spectrum where every carbon is resolved. oregonstate.edu

For this compound, twelve distinct signals would be expected in the proton-decoupled 13C NMR spectrum, as all twelve carbons in the dibenzofuran core are chemically unique due to the asymmetric substitution.

Carbons bonded to Bromine (C-1, C-3, C-4): The direct attachment of an electronegative bromine atom typically shifts the carbon resonance. However, due to the "heavy atom effect," bromine can also cause an upfield shift compared to chlorine or fluorine. These signals would likely appear in the aromatic region.

Carbons bonded to Oxygen (C-4a, C-5a): These quaternary carbons are adjacent to the oxygen heteroatom and would be expected to appear at a lower field (higher ppm) compared to other aromatic carbons.

Protonated Carbons (C-2, C-6, C-7, C-8, C-9): These carbons would appear in the typical aromatic region (δ 110-140 ppm).

Quaternary Carbons (C-9a, C-9b): These are the "bridgehead" carbons where the rings are fused and would have distinct chemical shifts.

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound This table is based on theoretical predictions and general chemical shift ranges.

| Carbon Type | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| C-Br | 110 - 125 |

| C-H | 115 - 135 |

| C-O | 145 - 160 |

| Quaternary (non-heteroatom) | 120 - 140 |

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity of the H-6, H-7, H-8, and H-9 protons on the unsubstituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of C-2, C-6, C-7, C-8, and C-9.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning the quaternary carbons and piecing together the molecular fragments. For example, correlations from H-2 to C-1, C-3, C-4, and C-9b would confirm the substitution pattern on the brominated ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. inchem.org The resulting spectrum is a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the dibenzofuran core and the carbon-bromine bonds.

Aromatic C-H Stretching: Sharp bands would be expected above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands would appear in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-O-C Asymmetric Stretching: A strong band, typically around 1200-1300 cm⁻¹, is characteristic of the ether linkage in the dibenzofuran system.

C-H Bending (out-of-plane): Bands in the 700-900 cm⁻¹ region are sensitive to the substitution pattern on the aromatic rings.

C-Br Stretching: These vibrations would appear in the far-infrared region, typically between 500 and 650 cm⁻¹, providing direct evidence of the bromination.

Table 3: Predicted Characteristic Vibrational Modes for this compound This table is based on typical frequency ranges for the specified bonds.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 |

| C-O-C Asymmetric Stretch | IR | 1200 - 1300 |

| C-H Out-of-Plane Bend | IR | 700 - 900 |

| C-Br Stretch | IR, Raman | 500 - 650 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the substitution pattern.

Precise bond lengths, bond angles, and torsion angles.

Information on the planarity of the dibenzofuran ring system.

Details of intermolecular interactions (e.g., π-stacking) in the crystal lattice.

It is important to note that the analysis of highly brominated compounds by X-ray diffraction can present challenges due to severe absorption errors caused by the high electron density of bromine. These issues are often mitigated by using synchrotron radiation and performing the data collection at low temperatures (e.g., 100 K) to improve resolution.

Development and Validation of Certified Reference Materials

The accuracy and reliability of analytical data for this compound are fundamentally dependent on the availability of high-quality reference materials. Certified Reference Materials (CRMs) provide a benchmark for method validation, calibration, and quality control, ensuring that measurements are comparable across different laboratories and over time. dicoex.es The development and validation of a CRM for this compound is a meticulous process governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. dicoex.essigmaaldrich.com This process encompasses material synthesis and characterization, homogeneity and stability assessments, and the final assignment of a certified property value with its associated uncertainty. researchgate.netresearchgate.netresearchgate.net

Material Preparation and Characterization

The foundational step in producing a CRM is the synthesis of a high-purity batch of this compound. The synthesis route must be well-controlled to minimize impurities. Following synthesis, the material undergoes rigorous characterization to confirm its identity and determine its purity using multiple independent analytical techniques. This multi-technique approach ensures a comprehensive understanding of the material's properties.

Identity Confirmation : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the molecular structure of the compound, ensuring the correct isomeric form has been synthesized.

Purity Assessment : A mass balance approach is typically used to assign purity. This involves quantifying the main component and subtracting the mass fractions of all identified impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is often used to separate and quantify organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary information. Karl Fischer titration is used to determine water content, and thermogravimetric analysis (TGA) may be used to assess non-volatile impurities.

Table 1: Illustrative Characterization of a this compound CRM Batch

| Parameter | Method | Result |

| Identity Confirmation | ||

| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure |

| Mass Spectrometry | GC-MS (EI) | Conforms to fragmentation pattern |

| Purity Assessment | ||

| Purity by HPLC-UV | Area % | 99.8% |

| Water Content | Karl Fischer Titration | 0.05% |

| Residual Solvents | Headspace GC-MS | <0.01% |

| Non-Volatile Impurities | TGA | 0.02% |

| Assigned Purity (Mass Balance) | Calculation | 99.7% ± 0.2% |

Homogeneity Assessment

A critical requirement for a CRM is that every unit (e.g., vial or ampoule) from the batch is identical in composition within a specified level of uncertainty. iasonline.org Homogeneity studies are performed to quantify the variation between and within units. For a solid this compound CRM, a representative number of units are selected randomly from the entire batch after packaging. iasonline.org

Table 2: Example Homogeneity Study Results for this compound CRM

| Statistical Parameter | Value | Conclusion |

| Number of Units Selected | 15 | Representative of the batch |

| Replicates per Unit | 3 | Sufficient for statistical power |

| F-statistic (ANOVA) | 1.28 | F-statistic < F-critical |

| p-value | 0.25 | No significant difference between units |

| Standard Uncertainty due to Inhomogeneity (u_bb) | 0.08% | Material is sufficiently homogeneous |

Stability Assessment

The stability of the CRM must be confirmed under defined storage and transport conditions to ensure its properties remain valid until its expiry date. iasonline.orgiasonline.org Stability studies are designed to evaluate the impact of temperature, light, and time on the compound.

Short-Term Stability : To simulate transport conditions, an isochronous study is often conducted where units are exposed to elevated temperatures (e.g., 40°C) for different time periods (e.g., 1, 2, and 4 weeks). The results are compared against a reference unit kept at the recommended long-term storage temperature (e.g., -20°C).

Long-Term Stability : This is also evaluated using an isochronous design. Units are stored at the recommended temperature and analyzed at regular intervals (e.g., 6, 12, 24, and 36 months).

The data from these studies are analyzed for any trends of degradation. The uncertainty due to potential instability (u_lts for long-term stability) is estimated and incorporated into the total uncertainty of the certified value. researchgate.net

Table 3: Example Long-Term Stability Data for this compound CRM (Stored at -20°C)

| Time Point (Months) | Mean Purity (%) | 95% Confidence Interval | Trend Analysis (Slope) |

| 0 | 99.72 | ± 0.15 | - |

| 6 | 99.69 | ± 0.16 | Not statistically significant |

| 12 | 99.75 | ± 0.14 | Not statistically significant |

| 24 | 99.68 | ± 0.15 | Not statistically significant |

| Conclusion | Material is stable for at least 24 months |

Certification and Uncertainty Assignment

The combined standard uncertainty (u_CRM) is calculated using the sum of squares of the standard uncertainties from characterization (u_char), between-unit inhomogeneity (u_bb), and long-term stability (u_lts). The expanded uncertainty (U_CRM) is then determined by multiplying the combined standard uncertainty by a coverage factor (k, typically 2) to provide a level of confidence of approximately 95%.

Table 4: Illustrative Uncertainty Budget for a this compound CRM

| Uncertainty Component | Source | Standard Uncertainty (u) |

| Characterization (u_char) | Mass balance purity assessment | 0.10% |

| Homogeneity (u_bb) | Between-unit variation (ANOVA) | 0.08% |

| Stability (u_lts) | Long-term stability study trend | 0.06% |

| Combined Standard Uncertainty (u_CRM) | √(u_char² + u_bb² + u_lts²) | 0.14% |

| Expanded Uncertainty (U_CRM) | k=2 * u_CRM | 0.28% |

| Final Certified Value | 99.7% ± 0.3% |

Environmental Occurrence, Formation Pathways, and Distribution of 1,3,4 Tribromo Dibenzofuran

Unintentional Formation Mechanisms and Sources

The formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) is an unintended consequence of various industrial and combustion processes. These compounds are not produced commercially but are generated as byproducts.

Thermal Processes and Combustion of Brominated Materials

PBDFs, the class of compounds to which 1,3,4-Tribromodibenzofuran belongs, are known to form during the thermal decomposition of materials containing brominated flame retardants (BFRs). Processes such as waste incineration and the open burning of residential waste containing BFRs can lead to the emission of PBDFs. The combustion of domestic products containing common BFRs like polybrominated diphenyl ethers (PBDEs) is a significant source. acs.org Emission factors for the broader category of PBDD/Fs from the open burning of residential waste have been found to be substantial. acs.org However, specific studies quantifying the formation of the 1,3,4-Tribromodibenzofuran isomer under various thermal conditions are not available.

Role of Precursors in Formation Pathways

Polybrominated diphenyl ethers (PBDEs) are well-established precursors to the formation of PBDFs. nih.govresearchgate.net Commercial PBDE mixtures have been shown to contain PBDFs as impurities. researchgate.netresearchgate.net For instance, an analysis of commercial decabromodiphenyl ether (DBDE) mixtures revealed the presence of various PBDD/F congeners, with Octa-BDF being the most prevalent. researchgate.net The thermal degradation of specific PBDE congeners can lead to the formation of specific PBDF isomers. nih.gov However, the direct lineage from a specific PBDE congener to 1,3,4-Tribromodibenzofuran has not been explicitly detailed in the reviewed literature.

Industrial Byproducts and Emissions

Industrial activities, particularly those involving high temperatures and the presence of bromine and organic matter, are potential sources of PBDFs. This includes metallurgical processes and waste incineration. nih.govnih.gov While emissions from such sources have been characterized for PBDD/Fs as a general class, congener-specific data that would identify the presence and concentration of 1,3,4-Tribromodibenzofuran are scarce.

Environmental Presence and Spatiotemporal Distribution

Once formed, PBDFs can be dispersed into the environment, where they persist and can be transported over long distances.

Atmospheric Transport and Deposition

Due to their semi-volatile nature, PBDFs can be transported over long distances in the atmosphere, attached to particulate matter. copernicus.org This long-range transport is a significant pathway for the contamination of remote ecosystems. While the general principles of atmospheric transport apply to all PBDF congeners, specific monitoring data and modeling studies for 1,3,4-Tribromodibenzofuran are not available to quantify its atmospheric presence and deposition rates.

Distribution in Aquatic Environments (Water and Sediment)

In aquatic systems, the hydrophobic nature of PBDFs leads to their accumulation in sediments. nih.govwa.govresearchgate.netmdpi.comnih.govmdpi.com Sediments can act as a long-term sink and a potential source of these contaminants to the aquatic food web. Studies have documented the presence of various PBDD/F congeners in river and lake sediments, often near industrial or urban areas. However, these studies typically report on a limited number of congeners or as a total PBDD/F concentration, without specifically identifying or quantifying 1,3,4-Tribromodibenzofuran.

The absence of specific data for 1,3,4-Tribromodibenzofuran across all aspects of its environmental lifecycle—from formation to distribution—prevents a detailed and scientifically robust analysis as requested. The creation of data tables with research findings is not feasible without such specific information. This significant data gap underscores the need for further research, including the development of analytical standards and methods to detect and quantify this specific congener in various environmental matrices. Such research is crucial for a complete understanding of the environmental risks posed by the full spectrum of PBDD/F compounds.

Occurrence in Terrestrial Systems (Soil)

The presence of 1,3,4-Tribromo-dibenzofuran in terrestrial systems, particularly in soil, is intrinsically linked to anthropogenic activities, primarily the production, use, and disposal of brominated flame retardants (BFRs). While specific quantitative data for the 1,3,4-tribromo congener is limited in scientific literature, the general principles governing the fate and transport of polybrominated dibenzofurans (PBDFs) in soil are well-established.

Soils in the vicinity of electronic waste (e-waste) recycling facilities are recognized as significant hotspots for PBDF contamination. Informal recycling operations, which often involve burning or crude dismantling of electronic components containing BFRs, lead to the formation and release of a complex mixture of PBDFs, including tribrominated congeners. These compounds can then be deposited onto surrounding soils. For instance, studies at e-waste sites have reported elevated concentrations of various PBDEs, which are known precursors to PBDFs nih.gov. The concentrations of total PBDEs in soil at such sites can range from tens to hundreds of nanograms per gram dry weight nih.gov.

The formation of PBDFs, including presumably this compound, can occur through the thermal degradation of polybrominated diphenyl ethers (PBDEs) present in BFR-treated products aaqr.orgnih.gov. During combustion processes, such as those in poorly controlled waste incineration or open burning of e-waste, PBDEs can undergo cyclization to form PBDFs aaqr.org. Photolytic degradation of PBDEs in the environment can also contribute to the formation of PBDFs mdpi.comnih.gov.

Once in the soil, the fate of this compound is governed by its physicochemical properties. Due to their lipophilic nature, PBDFs exhibit low water solubility and a high affinity for organic matter in the soil. This leads to their strong adsorption to soil particles, which limits their mobility and potential for leaching into groundwater. However, this persistence also means they can accumulate in the topsoil layers, posing a long-term source of contamination.

Table 1: Illustrative Concentrations of Related Brominated Compounds in Soil from an E-waste Site

| Compound | Concentration Range (ng/g dry weight) | Dominant Congeners |

| ΣPBDEs | 15.6 - 96.8 | BDE-28, BDE-209, BDE-47 |

Global and Regional Distribution Patterns

The global and regional distribution of this compound is not well-documented with specific monitoring data for this particular congener. However, the distribution patterns of the broader class of PBDFs can be inferred from their sources and environmental transport mechanisms. PBDFs are considered ubiquitous environmental contaminants and have been detected in various environmental compartments worldwide researchgate.net.

The primary drivers of the global distribution of PBDFs are industrial activities related to the production and use of BFRs, as well as waste management practices. Regions with significant manufacturing of electronics and plastics, as well as areas with extensive e-waste recycling activities, are expected to have higher environmental concentrations of PBDFs. For example, significant levels of PBDFs have been reported in environmental samples from Asia, a major hub for electronics manufacturing and e-waste processing nih.gov.

Long-range atmospheric transport plays a crucial role in the global dissemination of semi-volatile organic compounds like PBDFs. These compounds can be transported over long distances adsorbed to airborne particulate matter and subsequently deposited in remote regions, far from their original sources. This explains the presence of brominated compounds in remote environments such as the Arctic.

On a regional scale, the distribution of PBDFs is often characterized by a gradient of decreasing concentrations from point sources. For instance, soil and sediment concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which share similar transport and fate characteristics with PBDFs, have been shown to be highest near industrial areas and waste incinerators, with levels decreasing with distance from the source nih.gov. A similar pattern is expected for this compound and other PBDFs.

Congener Profiles and Isomeric Fingerprinting in Environmental Samples

The analysis of congener profiles, or the relative abundance of different PBDF isomers, in environmental samples can provide valuable insights into the sources and formation pathways of these contaminants. Each source of PBDFs, whether it be a specific industrial process, a particular type of waste incineration, or a natural formation process, tends to produce a characteristic mixture of congeners, often referred to as an "isomeric fingerprint" epa.gov.

While specific congener profiles for this compound are not extensively reported, studies on the broader class of PBDFs reveal some general patterns. For instance, the congener profiles of PBDFs in environmental samples are often different from those of their chlorinated analogues, PCDD/Fs, suggesting distinct sources and formation mechanisms nih.gov.

The formation of PBDFs from the thermal degradation of PBDEs is a key process influencing congener profiles. The specific PBDE precursors present in a material will determine the resulting PBDF congener mixture. For example, the pyrolysis of lower brominated PBDEs can lead to the formation of specific PBDD/F congeners aaqr.org.

Isomeric fingerprinting is a powerful tool for source apportionment. By comparing the congener profile of a sample to the known fingerprints of various sources, it is possible to identify the likely contributors to the contamination. However, the complexity of environmental processes, such as partial degradation and differential transport of congeners, can alter the original fingerprint, making source identification challenging.

For PBDFs, the development of a comprehensive library of source-specific isomeric fingerprints is still an area of active research. The analysis is further complicated by the large number of possible isomers and the lack of analytical standards for many of them researchgate.net.

Environmental Transformation and Degradation Pathways of 1,3,4 Tribromo Dibenzofuran

Photochemical Degradation in Environmental Media

Photochemical degradation, involving the absorption of light, is a significant pathway for the breakdown of halogenated aromatic compounds like 1,3,4-tribromo-dibenzofuran in the environment. This process can occur through direct absorption of solar radiation or via indirect mechanisms involving other light-activated chemical species.

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. The rate of this process is dependent on the compound's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process. For polyhalogenated dibenzofurans, direct photolysis is a relevant degradation pathway.

Table 1: Photodegradation Quantum Yields of Selected Brominated Flame Retardants (as proxies)

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| Tetrabromobisphenol A (TBBPA) | Tetrahydrofuran | 0.05 | nih.gov |

| Decabromodiphenyl ether (BDE-209) | Tetrahydrofuran | 0.27 | nih.gov |

| Decabromodiphenyl ether (BDE-209) | Hexane (B92381) | 0.47 | nih.gov |

Note: This data is for other brominated compounds and serves as an estimation of the potential photochemical reactivity of this compound.

Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by the absorption of light. In aquatic environments, hydroxyl radicals (•OH) are highly reactive oxidants that can contribute significantly to the degradation of organic pollutants. nih.gov The reaction with hydroxyl radicals is a recognized degradation pathway for aromatic compounds. nih.gov

For compounds structurally similar to this compound, such as polychlorinated biphenyls (PCBs), oxidation by hydroxyl radicals in the aqueous phase has been shown to be a potential loss mechanism. epa.gov The reaction typically proceeds via the addition of a hydroxyl group to non-halogenated sites on the aromatic rings. epa.gov The rate of this reaction tends to decrease with a higher degree of halogenation. epa.gov In the case of propylparaben, another aromatic compound, hydroxyl radicals were found to be the most important reactive oxygen species mediating its photocatalytic degradation. nih.gov

The primary photodegradation pathway for polyhalogenated aromatic hydrocarbons is reductive dehalogenation, where halogen atoms are sequentially removed. For polybrominated diphenyl ethers (PBDEs), a class of compounds related to PBDs, solar irradiation leads to reductive debromination, resulting in the formation of lower brominated congeners. nih.gov For example, the photolysis of decabromodiphenyl ether (BDE-209) has been shown to produce a range of products from nona- to tri-bromodiphenyl ethers. nih.gov

In studies of polychlorinated dibenzofurans (PCDFs), photoproduct analysis has confirmed reductive dechlorination as a degradation pathway in lake water. csbsju.edu For instance, the photolysis of 2,3,7,8-tetrachlorodibenzofuran (B131793) (T4CDF) resulted in the detection of a trichlorodibenzofuran (T3CDF). csbsju.edu Additionally, other photodegradation products can include hydroxylated and completely dehalogenated compounds. csbsju.edu For carbofuran, a compound with a dibenzofuran-like structure, photodegradation by-products resulted from processes such as hydroxylation of the benzene (B151609) ring and cleavage of functional groups. nih.gov

Table 2: Potential Photodegradation Products of Halogenated Dibenzofurans

| Parent Compound Class | Primary Degradation Pathway | General Products |

| Polybrominated Dibenzofurans | Reductive Debromination | Lower brominated dibenzofurans |

| Polychlorinated Dibenzofurans | Reductive Dechlorination | Lower chlorinated dibenzofurans, Hydroxylated derivatives |

Abiotic Chemical Transformation Mechanisms

Apart from photochemical reactions, this compound can undergo abiotic chemical transformations in various environmental matrices, particularly in anoxic environments and through oxidative processes in water and soil.

In anoxic environments such as sediments and some soils, reductive debromination is a key transformation process for polybrominated compounds. This process involves the removal of bromine atoms, which is often microbially mediated but can also have abiotic components. Studies on polybrominated diphenyl ethers (PBDEs) have shown that they undergo reductive debromination in anaerobic sediments. nih.gov The half-life for such processes can be very long, with the debromination half-life of BDE-209 in sediment estimated to be over a decade. researchgate.net The process typically results in the formation of less brominated and often more toxic congeners. nih.gov

Oxidative degradation in aqueous and solid phases can occur through reactions with various oxidants. As mentioned in the context of indirect photolysis, hydroxyl radicals are powerful oxidizing agents that can lead to the degradation of aromatic compounds. nih.govepa.gov In Fenton-type processes, which generate hydroxyl radicals, the degradation of aromatic compounds like bisphenol A involves hydroxylation, oxidative cleavage, and ring-opening products. chemrxiv.org

For polychlorinated biphenyls, aqueous-phase oxidation by hydroxyl radicals proceeds via the addition of a hydroxyl group to the aromatic ring. epa.gov The reactivity is influenced by the position of the halogen substituents, with meta and para substitutions leading to lower reaction rates due to steric hindrance. epa.gov

Microbial Degradation Pathways (Bioremediation Focus)

Microbial degradation is a key process in the environmental breakdown of persistent organic pollutants like this compound. Both aerobic and anaerobic microorganisms have demonstrated the ability to transform and degrade halogenated dibenzofurans, offering potential for bioremediation strategies.

Under aerobic conditions, the initial step in the microbial degradation of dibenzofurans is typically an oxidative attack. In contrast, anaerobic degradation often proceeds through reductive dehalogenation, where bromine atoms are sequentially removed from the aromatic rings. This process is generally slower than aerobic degradation but can be a crucial first step in the breakdown of highly brominated congeners, making them more susceptible to further aerobic degradation.

The enzymatic cleavage of the stable dibenzofuran (B1670420) ring is a critical step in its microbial degradation. This process is primarily initiated by a class of enzymes known as dioxygenases. Specifically, angular dioxygenases play a pivotal role by attacking the carbon atoms adjacent to the ether bridge.

This enzymatic action introduces two hydroxyl groups, leading to the formation of an unstable diol intermediate. The subsequent cleavage of the ether bond results in the formation of hydroxylated biphenyls. For instance, the degradation of dibenzofuran by Sphingomonas sp. strain RW1 involves a dibenzofuran 4,4a-dioxygenase that catalyzes the angular dioxygenation, leading to the formation of 2,2',3-trihydroxybiphenyl. While the specific enzymes acting on this compound have not been isolated and characterized, it is hypothesized that a similar enzymatic mechanism is responsible for its initial breakdown. The position of the bromine atoms on the aromatic rings can influence the susceptibility of the molecule to enzymatic attack.

The microbial degradation of this compound is expected to produce a series of intermediate compounds before complete mineralization. Following the initial dioxygenase-mediated ring cleavage, hydroxylated and debrominated derivatives are the most likely primary metabolites.

The analysis of these intermediates is crucial for elucidating the degradation pathway and assessing the potential toxicity of the breakdown products. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify these metabolites. For example, studies on other brominated dibenzofurans have identified various hydroxylated and debrominated congeners in microbial cultures. It is plausible that the degradation of this compound would yield mono-, di-, and tri-hydroxylated tribromobiphenyls, followed by further debromination and ring cleavage products. The specific identification of metabolites from this compound degradation requires further dedicated research.

In natural environments, the degradation of complex and persistent compounds like this compound is often carried out by microbial consortia rather than single microbial species. These consortia consist of different microorganisms that work synergistically, with each species potentially responsible for a specific step in the degradation pathway. This metabolic cooperation can lead to a more complete and efficient breakdown of the parent compound. For instance, some members of the consortium may perform the initial dehalogenation, while others may be responsible for the subsequent cleavage of the aromatic rings.

Several environmental factors significantly influence the rate and extent of microbial degradation of this compound. These include:

Temperature: Microbial activity generally increases with temperature up to an optimal point.

pH: The pH of the soil or sediment can affect enzyme activity and microbial growth.

Oxygen availability: Aerobic degradation pathways require the presence of oxygen, while anaerobic pathways occur in its absence.

Nutrient availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism.

Presence of other carbon sources: The availability of more easily degradable carbon sources can sometimes enhance the degradation of recalcitrant compounds through co-metabolism, or in some cases, inhibit it.

Bioavailability: The extent to which this compound is available to microorganisms is a critical limiting factor. Its strong sorption to soil and sediment particles can reduce its bioavailability.

| Environmental Factor | Influence on Degradation of this compound |

| Temperature | Affects microbial metabolic rates; optimal range varies for different microbial consortia. |

| pH | Influences enzymatic activity and microbial community structure; neutral to slightly alkaline pH is often favorable. |

| Oxygen | Determines the dominant degradation pathway (aerobic vs. anaerobic). |

| Nutrients | Essential for microbial growth and enzyme production (e.g., Nitrogen, Phosphorus). |

| Co-substrates | Presence of other organic compounds can enhance degradation through co-metabolism. |

| Bioavailability | Sorption to soil/sediment can limit accessibility to microorganisms. |

Environmental Persistence and Degradation Kinetics

This compound is considered a persistent organic pollutant due to its resistance to degradation. Its environmental persistence is a function of its chemical stability and the efficiency of the available degradation pathways. The rate of degradation is often described by its half-life, which is the time required for the concentration of the compound to decrease by half.

The degradation of persistent organic pollutants often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The degradation rate constant (k) is a measure of how quickly the compound is transformed.

Specific kinetic data for the degradation of this compound in various environmental matrices are limited. However, based on data for other polybrominated and polychlorinated dibenzofurans, it is expected to have a long half-life in soil and sediment, potentially on the order of years to decades. The rate of degradation is highly dependent on the environmental conditions and the presence of competent microbial populations.

| Parameter | Description | Typical Values for PBDD/Fs (as a proxy) |

| Half-life (t½) in Soil | Time for 50% of the compound to degrade. | Can range from months to many years, depending on conditions. |

| Half-life (t½) in Sediment | Time for 50% of the compound to degrade. | Generally longer than in soil due to anaerobic conditions and lower bioavailability. |

| Degradation Rate Constant (k) | Proportionality constant relating degradation rate to concentration. | Varies widely based on environmental factors and microbial activity. |

Chemical Reactivity and Mechanistic Studies of 1,3,4 Tribromo Dibenzofuran

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) on the 1,3,4-Tribromo-dibenzofuran scaffold is a complex process due to the competing directing effects of the substituents. The dibenzofuran (B1670420) ring system is inherently electron-rich and susceptible to electrophilic attack. However, the three bromine atoms exert a strong deactivating effect via induction, while the ether oxygen of the furan (B31954) ring is an activating, ortho-directing group.

The mechanism for EAS proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring attacks an electrophile (E+), disrupting the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

For this compound, the possible sites for further substitution are positions 2, 6, 7, 8, and 9. The directing effects are as follows:

Ether Oxygen: Activating and ortho-directing to positions 4 and 6. Position 4 is already substituted.

Bromine atoms (C1, C3, C4): Deactivating and ortho-, para-directing.

Considering these effects, electrophilic attack is most likely to be directed to the unsubstituted benzene (B151609) ring (positions 6, 7, 8, 9), which is activated by the ether linkage and less deactivated by the distant bromine atoms. Within that ring, the ortho position (C6) and para position (C8) relative to the oxygen are the most electronically favored. Steric hindrance from the adjacent ring might influence the regioselectivity. Theoretical calculations and experimental verification on other substituted aromatic compounds have shown that predicting the precise outcome of electrophilic bromination requires careful analysis of electronic and steric factors. nih.gov Common EAS reactions like nitration (using HNO₃/H₂SO₄ to generate NO₂⁺) and sulfonation (using fuming H₂SO₄ to generate SO₃) would follow this general mechanistic principle, though the strong deactivation by the three bromine atoms would necessitate harsh reaction conditions. lumenlearning.com

Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) for Further Derivatization

The bromine atoms on this compound serve as excellent handles for derivatization via palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Stille reactions are often valued for their tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback. wikipedia.orgorganic-chemistry.org

For this compound, selective cross-coupling is a key consideration. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. wikipedia.org With three bromine atoms, achieving mono-, di-, or tri-substitution can be controlled by stoichiometry and reaction conditions. Regioselectivity depends on the electronic and steric environment of each C-Br bond. The C4 position is adjacent to the fused furan ring, while the C1 and C3 positions are in a more standard aromatic environment, which could lead to differential reactivity. Studies on other polyhalogenated aromatics have shown that selective coupling can be achieved by carefully choosing catalysts, ligands, and reaction conditions. nih.gov For instance, a mono-substitution could potentially be directed to the most reactive site, followed by subsequent couplings under more forcing conditions. epa.gov

Table 1: Comparison of Suzuki-Miyaura and Stille Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Nucleophile | Organoboron (e.g., R-B(OH)₂) | Organotin (e.g., R-SnBu₃) |

| Catalyst | Palladium(0) complexes | Palladium(0) complexes |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Transmetalation, Reductive Elimination |

| Activator | Base (e.g., K₂CO₃, CsF) | Often no activator needed, but additives like Cu(I) can accelerate the reaction |

| Byproducts | Boron-based salts (generally non-toxic) | Tin-based halides (toxic and difficult to remove) |

| Substrate Scope | Very broad for aryl, vinyl, alkyl halides and boronates | Very broad for aryl, vinyl, alkyl halides and stannanes |

Reductive Elimination and Debromination Reactions

Polybrominated aromatic compounds like this compound can undergo reductive debromination, a process involving the replacement of a bromine atom with a hydrogen atom. This reaction can proceed through various pathways, including catalytic hydrogenation, reduction with metals, and photolytic degradation.

Studies on structurally similar polybrominated diphenyl ethers (PBDEs) show that nanoscale zerovalent iron (nZVI) is effective for their complete debromination. nih.gov The reaction typically follows a pseudo-first-order kinetic model and proceeds in a stepwise manner, where higher brominated congeners are sequentially reduced to lower brominated ones and finally to the parent diphenyl ether. nih.gov It is expected that this compound would follow a similar pathway, likely producing a mixture of di- and mono-bromo-dibenzofurans before complete reduction to dibenzofuran. The rate of debromination often decreases as the number of bromine atoms decreases. nih.gov

Microbial reductive debromination has also been observed for polyhalogenated aromatics, although it is typically a slower process. frontiersin.orgnih.gov Another important pathway is photocatalytic reductive debromination, where a semiconductor photocatalyst, often enhanced with deposited metal nanoparticles like palladium, can achieve rapid and complete debromination under light irradiation. nsf.gov

Oxidation Reactions and Stability under Various Chemical Conditions

Dibenzofurans are generally stable aromatic compounds. However, under specific conditions, they can undergo oxidation or degradation. For polybrominated dibenzofurans (PBDFs), stability is a significant environmental concern.

Photolytic Stability: PBDFs are known to undergo photolytic degradation. nih.gov Exposure to UV light can lead to the cleavage of C-Br bonds, initiating a debromination process. acs.orgnih.gov Studies on brominated flame retardants show that photodegradation is an efficient removal method, with degradation rates being highly dependent on the wavelength of the light and the solvent medium. nih.gov The process often involves a nucleophilic reaction of the bromine atom on the benzene ring as a key step. nih.gov

Thermal Stability: PBDDs and PBDFs are known to be formed during thermal processes like combustion, often from precursors like PBDEs. nih.gov At very high temperatures, such as those used in incineration, they can be degraded. A detailed report on PBDDs/PBDFs notes their general stability but also discusses their thermolytic degradation. inchem.org

Chemical Oxidation: While the dibenzofuran core is relatively resistant to oxidation, strong oxidizing agents can lead to ring-opening or the formation of hydroxylated metabolites. nih.gov Catalytic oxidation, using systems like Mn-Ce-Co-Ox catalysts, has been explored for the destruction of the chlorinated analogues (PCDD/Fs), suggesting that similar methods could be applied to PBDFs. nih.gov The presence of bromine atoms may influence the susceptibility of the aromatic rings to oxidative attack.

Interaction with Reactive Species and Catalysts

The reactivity of this compound is significantly influenced by its interaction with various reactive species and catalysts.

Transition Metal Catalysts: As discussed in section 6.3, palladium catalysts are central to the functionalization of this molecule via cross-coupling reactions. The Pd(0) species initiates the catalytic cycle by undergoing oxidative addition into a C-Br bond. yonedalabs.comwikipedia.org Nickel catalysts have also been shown to be effective in certain cross-coupling reactions involving organohalides. The choice of ligand on the metal center is crucial for controlling reactivity and selectivity. nih.gov

Reductive Catalysts and Species: In reductive debromination, the surface of zerovalent metals like iron (nZVI) acts as the catalyst and the source of electrons for the reduction. nih.gov Similarly, in photocatalytic systems, materials like BiVO₄/BiOBr/Pd generate excited electrons and holes under illumination, which are the primary reactive species driving the debromination. nsf.gov

Radical and Oxidative Species: The formation of PBDFs from precursors like PBDEs can involve radical mechanisms. For instance, the loss of an ortho-bromine or hydrogen atom from a PBDE can lead to a ring-closure reaction to form a PBDF. nih.gov Interactions with reactive oxygen species, such as triplet oxygen (³O₂) or hydroxyl radicals (•OH), can also lead to the transformation and potential degradation of these molecules, particularly under thermal or photolytic conditions. nih.gov

Computational and Theoretical Chemistry of 1,3,4 Tribromo Dibenzofuran

Intermolecular Interactions and Solid-State Packing (if applicable)If the crystal structure of 1,3,4-Tribromo-dibenzofuran has been determined, this section would analyze the non-covalent interactions (such as halogen bonding, pi-stacking, and van der Waals forces) that govern how the molecules arrange themselves in the solid state.

Without access to peer-reviewed articles containing these specific computational results for this compound, it is not possible to generate the requested scientifically accurate and detailed article.

Emerging Research Directions and Future Perspectives on 1,3,4 Tribromo Dibenzofuran

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of halogenated aromatic compounds often involves hazardous reagents and produces significant waste. The principles of green chemistry are now guiding the development of more sustainable synthetic routes for compounds like 1,3,4-Tribromo-dibenzofuran, primarily for use as analytical standards and in toxicological research. mdpi.com The focus is on minimizing environmental impact by improving reaction efficiency and reducing the generation of hazardous substances. mdpi.comjddhs.com

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.com